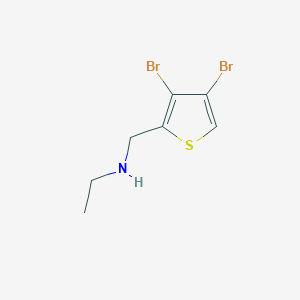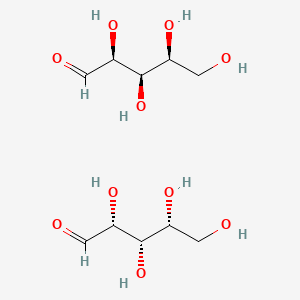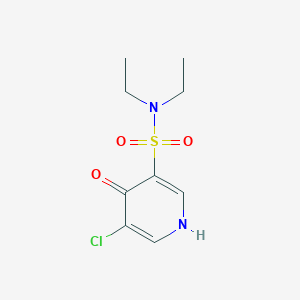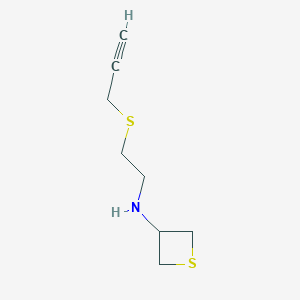
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid is a complex organic compound characterized by the presence of chloro, fluoro, ethoxy, and iodo substituents on a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and appropriate reagents.
Etherification: The first step involves the etherification of 2-chloro-4-fluorobenzyl alcohol with 3-ethoxy-5-iodobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can modify the benzoic acid moiety.
Aplicaciones Científicas De Investigación
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique substituents make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzoic acids on biological systems.
Mecanismo De Acción
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
- 4-((2-Chloro-4-fluorobenzyl)oxy)phenylboronic acid
Uniqueness
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid is unique due to the combination of chloro, fluoro, ethoxy, and iodo substituents on the benzoic acid core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H13ClFIO4 |
|---|---|
Peso molecular |
450.63 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid |
InChI |
InChI=1S/C16H13ClFIO4/c1-2-22-14-6-10(16(20)21)5-13(19)15(14)23-8-9-3-4-11(18)7-12(9)17/h3-7H,2,8H2,1H3,(H,20,21) |
Clave InChI |
PBAPKQXBZTXOTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)

![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)


